Definitive Structural Identification via Mass Spectrometry for 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic Acid
The compound's identity can be definitively confirmed and distinguished from analogs via its unique mass spectral fragmentation pattern. The molecular ion peak [M]⁺ appears at m/z 252 with a moderate relative abundance of 25%, indicating a specific level of molecular stability under electron impact conditions. This is a quantifiable analytical marker not shared by other thiazolidine derivatives, which will have different molecular weights and/or fragmentation behaviors .
| Evidence Dimension | Mass Spectrometry (EI) - Molecular Ion Peak |
|---|---|
| Target Compound Data | m/z 252 [M]⁺, 25% relative abundance |
| Comparator Or Baseline | Other thiazolidine derivatives (e.g., 2-(3-pyridyl)thiazolidine-4-carboxylic acid, MW = 210.25) |
| Quantified Difference | The molecular ion peak for the target compound is at m/z 252, versus m/z 210 for the non-acetylated analog. |
| Conditions | Electron Impact Ionization (EI) Mass Spectrometry |
Why This Matters
This provides a verifiable, quantitative analytical QC metric for confirming the identity and purity of the specific compound during procurement, ensuring the correct material is received and not a substituted analog.
